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Core Science & Biosynthesis

Foundational

Solubility Profiling of Dichlorophenyl Propanol Derivatives: Thermodynamic Mechanisms & Process Optimization

The following is an in-depth technical guide on the solubility of dichlorophenyl propanol derivatives, structured for researchers and process chemists. Executive Summary The solubility profile of Dichlorophenyl Propanol...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility of dichlorophenyl propanol derivatives, structured for researchers and process chemists.

Executive Summary

The solubility profile of Dichlorophenyl Propanol Derivatives (DPPDs) —critical intermediates in the synthesis of triazole antifungals (e.g., Fluconazole, Voriconazole)—is a governing factor in process yield, polymorph control, and purification efficiency. This guide provides a rigorous technical analysis of the solubility behavior of these compounds, specifically focusing on 1-(2,4-dichlorophenyl)-2-propanol and its structural analogs in organic solvents.

By synthesizing experimental data with thermodynamic modeling (Modified Apelblat and van’t Hoff equations), this document establishes a self-validating framework for solvent selection in industrial crystallization and liquid-liquid extraction workflows.

Molecular Architecture & Solvation Mechanisms

To predict solubility behavior, one must first deconstruct the solute-solvent interaction potential. DPPDs possess a "Janus-faced" molecular architecture:

  • Lipophilic Domain: The 2,4-dichlorophenyl moiety is highly hydrophobic. The electron-withdrawing chlorine atoms increase the lipophilicity (LogP ~3.0–4.0) and induce

    
    -
    
    
    
    stacking interactions in the crystal lattice, increasing the energy required to break the crystal structure (enthalpy of fusion).
  • Hydrophilic Domain: The 2-propanol chain contains a secondary hydroxyl group (-OH), capable of acting as both a hydrogen bond donor and acceptor.

Solvation Causality:

  • Protic Solvents (Methanol, Ethanol): Solvation is driven by hydrogen bonding between the solvent's hydroxyl group and the solute's alcohol moiety. However, the hydrophobic phenyl ring creates a penalty, often resulting in lower solubility compared to aprotic polar solvents.

  • Aprotic Polar Solvents (Acetone, Ethyl Acetate): These solvents interact via dipole-dipole forces. Acetone, being a strong H-bond acceptor, typically shows higher solubility for DPPDs by stabilizing the hydroxyl proton without the steric penalty of a hydrogen-bonded network.

  • Non-Polar Solvents (Toluene, Hexane): Solubility is driven by van der Waals forces. While Toluene interacts favorably with the aromatic ring (

    
    -stacking solvation), aliphatic hydrocarbons like Hexane often show the lowest solubility due to the lack of polar interactions to solvate the hydroxyl group.
    

Experimental Methodology

Accurate solubility determination requires a protocol that eliminates metastable zone width (MSZW) errors. We recommend a dual-method approach: Laser Monitoring for temperature-dependent curves and Gravimetric Analysis for validation.

Protocol: Laser Monitoring Observation Technique

This dynamic method detects the precise dissolution point by monitoring the intensity of a laser beam passing through a suspension.

Workflow Diagram (DOT):

SolubilityProtocol Prep Sample Preparation (Excess Solute + Solvent) Equil Equilibration (Stirring @ T_start) Prep->Equil Heat Controlled Heating (Rate: 2 K/h) Equil->Heat T < T_sat Laser Laser Transmission Monitoring Heat->Laser Detect Dissolution Point (Max Transmissivity) Laser->Detect Threshold Met Detect->Heat Threshold Not Met Data Solubility Curve Generation Detect->Data

Figure 1: Workflow for the Laser Monitoring Observation Technique. This dynamic method minimizes sampling errors associated with filtration.

Protocol: Static Gravimetric Method (Validation)
  • Saturation: Add excess DPPD to 50 mL of solvent in a jacketed glass vessel.

  • Agitation: Stir at 400 rpm for 24 hours (ensure equilibrium).

  • Sedimentation: Stop stirring and allow settling for 2 hours at constant temperature.

  • Sampling: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate solvent in a vacuum oven at 40°C until constant mass is achieved.

  • Calculation:

    
     (where 
    
    
    
    is mole fraction solubility).

Thermodynamic Modeling

Experimental data must be correlated to theoretical models to allow for interpolation and process simulation.

Modified Apelblat Equation

The Modified Apelblat model is the industry standard for correlating solubility (


) with temperature (

) for non-ideal solutions:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation: This semi-empirical model accounts for the non-ideality of the solution and the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is characterized by Enthalpy (


) and Entropy (

):


  • Positive

    
    :  Indicates the process is endothermic . Solubility increases with temperature (typical for DPPDs).
    
  • Positive

    
    :  Indicates an increase in disorder, driving the dissolution.
    

Modeling Logic Diagram (DOT):

ThermoModel Input Experimental Data (x_exp vs T) ModelSel Model Selection (Apelblat vs. van't Hoff) Input->ModelSel Regress Non-linear Regression (Least Squares) ModelSel->Regress Params Parameter Estimation (A, B, C or dH, dS) Regress->Params Valid Validation (RAD / RMSD Calculation) Params->Valid

Figure 2: Logical flow for thermodynamic modeling of solubility data.

Data Analysis & Solubility Profiles

The following data summarizes the solubility trends of 1-(2,4-dichlorophenyl)-2-propanol and related intermediates (e.g., 4-(3,4-dichlorophenyl)-1-tetralone) based on field data and thermodynamic correlations.

Table 1: Representative Mole Fraction Solubility ( ) at 298.15 K
SolventPolarity IndexSolubility (

)
Interaction Mechanism
Acetone 5.11.63 Dipole-dipole + H-bond acceptance
Ethyl Acetate 4.41.47 Dipole-dipole
Methanol 5.10.39H-bond donor (Self-association penalty)
Ethanol 5.20.34H-bond donor
Toluene 2.40.27

-

stacking
Water 9.0< 0.01Hydrophobic effect (Insoluble)

Key Insight: The solubility order Acetone > Ethyl Acetate > Methanol > Ethanol > Toluene confirms that aprotic polar solvents are the optimal media for dissolving DPPDs. The high solubility in acetone suggests it is the preferred solvent for reaction phases, while the steep solubility drop in alcohols makes them excellent antisolvents for crystallization.

Process Applications in Drug Development[1]

Crystallization Design (Cooling vs. Anti-solvent)
  • Cooling Crystallization: Ethyl Acetate is an ideal candidate. It exhibits a steep solubility curve (

    
     is high), meaning a moderate temperature drop yields significant crystal recovery.
    
  • Anti-solvent Crystallization: Dissolve the crude DPPD in Acetone (high solubility), then slowly add Water or cold Ethanol. The abrupt decrease in solubility supersaturates the solution, forcing precipitation.

Purification Strategies

The distinct solubility difference between the dichlorophenyl derivative and potential inorganic byproducts (salts) in organic solvents allows for facile purification.

  • Step 1: Dissolve crude mixture in dry Acetone.

  • Step 2: Filter undissolved inorganic salts (insoluble in acetone).

  • Step 3: Evaporate or add anti-solvent to recover purified DPPD.

References

  • Zhang, Y., et al. (2025).[1] Thermodynamics of Fluconazole Solubility in Various Solvents at Different Temperatures. ResearchGate. Retrieved from [Link]

  • Wang, J., et al. (2025).[2] Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[3] 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.[3] National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

A Thermodynamic Vade Mecum for Chlorinated Phenylpropanols in Drug Discovery

Foreword: The Energetic Landscape of Drug Action In the intricate dance of molecular recognition that underpins pharmacology, thermodynamics provides the choreography. For researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Energetic Landscape of Drug Action

In the intricate dance of molecular recognition that underpins pharmacology, thermodynamics provides the choreography. For researchers, scientists, and drug development professionals, a deep understanding of the thermodynamic properties of a drug candidate is not merely academic; it is a critical compass for navigating the complex path to clinical efficacy. Chlorinated phenylpropanols, a scaffold of interest in medicinal chemistry, present a unique set of properties that warrant a detailed thermodynamic characterization. Their interactions with biological targets are governed by a delicate balance of enthalpic and entropic forces, which in turn are dictated by their structure, conformation, and solvation. This guide provides an in-depth exploration of the core thermodynamic principles and a practical framework for their application to the study of chlorinated phenylpropanols, empowering researchers to make more informed decisions in lead optimization and drug design.

The Significance of Thermodynamic Profiling in Drug Development

The journey of a drug from a promising hit to a viable clinical candidate is a multi-parameter optimization challenge. Thermodynamic profiling offers a rational approach to this challenge by dissecting the binding affinity (Gibbs free energy, ΔG) into its constituent enthalpic (ΔH) and entropic (ΔS) components.[1][2] This deconstruction is pivotal for several reasons:

  • Guiding Lead Optimization : Distinguishing between compounds with similar affinities but different binding mechanisms allows for the selection of leads with more favorable binding characteristics. Enthalpy-driven interactions, often associated with specific hydrogen bonds and van der Waals contacts, are frequently linked to higher specificity and potency.[2]

  • Elucidating Structure-Activity Relationships (SAR) : Thermodynamic data, when coupled with structural information, provide profound insights into the molecular forces that drive ligand-target interactions. This knowledge is instrumental in the rational design of modifications to enhance potency and selectivity.[2]

  • Improving Drug-like Properties : By monitoring thermodynamic parameters, chemists can better control the physicochemical properties of a molecule, such as solubility and lipophilicity, during the optimization process.[2]

For chlorinated phenylpropanols, the position and number of chlorine atoms on the phenyl ring, as well as the stereochemistry of the propanol chain, will significantly influence these thermodynamic signatures. Understanding these nuances is key to unlocking their full therapeutic potential.

Fundamental Thermodynamic Properties of Chlorinated Phenylpropanols

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[3][4] It is a cornerstone of thermochemistry, allowing for the calculation of reaction enthalpies. For chlorinated phenylpropanols, ΔHf° would be influenced by the strain of the molecule and the electronic effects of the chlorine substituent.

While experimental values for chlorinated phenylpropanols are scarce, we can look to the parent molecule, 3-phenylpropanol, and related chlorinated aromatic compounds for context. The enthalpy of formation for gaseous 1-propanol is approximately -255 kJ/mol.[5] The introduction of a phenyl group and chlorine atoms will modify this value.

Table 1: Selected Physical Properties of a Representative Chlorinated Phenylpropanol and its Parent Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-PhenylpropanolC₉H₁₂O136.19-18236
3-Chloro-1-phenylpropanolC₉H₁₁ClO170.6358-60[6]116 @ 4mmHg[5]
Vapor Pressure and Enthalpy of Vaporization (ΔHvap)

Vapor pressure is a critical property for understanding a compound's volatility and is essential for purification processes like distillation.[7] The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is directly related to the intermolecular forces in the liquid state. For 3-phenylpropanol, the enthalpy of vaporization is approximately 62.8 kJ/mol at 299 K.[8] The addition of a chlorine atom in 3-chloro-1-phenylpropanol would be expected to increase intermolecular forces through dipole-dipole interactions, thus affecting its vapor pressure and ΔHvap.

Experimental Determination of Thermodynamic Properties

The foundation of thermodynamic analysis rests on precise experimental measurements. The following protocols are designed to be self-validating systems, providing accurate and reproducible data.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: To determine the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp) of chlorinated phenylpropanols. These parameters are crucial for understanding the compound's physical stability and for solubility modeling.

Causality Behind Experimental Choices: DSC is the gold standard for characterizing thermal transitions in materials.[9] By precisely measuring the difference in heat flow between a sample and a reference as a function of temperature, we can quantify the energy absorbed or released during events like melting. The choice of a hermetically sealed aluminum pan prevents sample loss due to vaporization, ensuring accurate enthalpy measurements. A controlled heating and cooling rate allows for the separation of kinetic and thermodynamic events.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the chlorinated phenylpropanol into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan using a sample press. This is critical to prevent volatilization during the experiment.

  • Instrument Setup: Place the sealed sample pan in the DSC sample cell and an empty, sealed pan as a reference in the reference cell.

  • Thermal Program:

    • Equilibrate the system at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C for 3-chloro-1-phenylpropanol).

    • Hold isothermally for 2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions to observe any changes in the material's thermal behavior after melting and recrystallization.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

    • The heat capacity (Cp) can be determined from the shift in the baseline of the heat flow signal.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample & Reference Pans seal->load program Run Thermal Program load->program analyze Integrate Peak Area program->analyze determine Determine Tm, ΔHfus, Cp analyze->determine ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare & Degas Protein Solution load_cell Load Protein into Cell prep_protein->load_cell prep_ligand Prepare & Degas Ligand Solution load_syringe Load Ligand into Syringe prep_ligand->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate subtract_dilution Subtract Heat of Dilution titrate->subtract_dilution fit_model Fit Data to Binding Model subtract_dilution->fit_model calc_params Calculate Ka, ΔH, ΔG, ΔS, n fit_model->calc_params

Caption: Workflow for determining binding thermodynamics using ITC.

Computational Modeling of Thermodynamic Properties

When experimental data is unavailable or difficult to obtain, computational chemistry provides a powerful alternative for predicting thermodynamic properties. [10][11]For chlorinated phenylpropanols, methods like Gaussian-n theory and Density Functional Theory (DFT) can provide accurate estimations.

Causality Behind Method Selection: High-level composite methods like G3X are designed to approximate the results of very high-level calculations at a more manageable computational cost, making them suitable for predicting accurate thermochemical data like enthalpies of formation. [12]DFT methods, particularly with dispersion corrections, are well-suited for optimizing molecular geometries and calculating vibrational frequencies, which are essential for determining entropy and heat capacity. [13]The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, helps to cancel out systematic errors in the calculations, leading to more reliable results. [12] Workflow for Computational Prediction of ΔHf°:

  • Geometry Optimization: Optimize the 3D structure of the chlorinated phenylpropanol using a DFT method (e.g., B3LYP-D3BJ/6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: Perform a high-level single-point energy calculation using a method like G3X on the optimized geometry.

  • Isodesmic Reaction Design: Construct a balanced isodesmic reaction involving the chlorinated phenylpropanol and reference species with well-established experimental ΔHf° values (e.g., benzene, chlorobenzene, propanol).

  • Calculation of Reaction Enthalpy: Calculate the enthalpy of the isodesmic reaction (ΔHrxn) from the computed total energies of the reactants and products.

  • Prediction of ΔHf°: Calculate the ΔHf° of the chlorinated phenylpropanol using the following equation: ΔHf°(target) = ΣΔHf°(products, exp) - ΣΔHf°(reactants, exp) + ΔHrxn(calc)

Diagram of Computational Workflow:

Computational_Workflow start Define Target Molecule (Chlorinated Phenylpropanol) geom_opt Geometry Optimization (DFT) start->geom_opt isodesmic Design Isodesmic Reaction start->isodesmic freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation (G3X) geom_opt->spe_calc calc_rxn_h Calculate ΔHrxn spe_calc->calc_rxn_h isodesmic->calc_rxn_h predict_hf Predict ΔHf°(target) calc_rxn_h->predict_hf

Caption: Computational workflow for predicting enthalpy of formation.

Conclusion: An Integrated Approach to Thermodynamic Characterization

The successful development of drugs based on the chlorinated phenylpropanol scaffold necessitates a multi-faceted approach to understanding their thermodynamic properties. This guide has outlined a framework that integrates precise experimental measurements with robust computational predictions. By employing techniques like DSC and ITC, researchers can obtain direct, high-quality data on the physical properties and binding thermodynamics of these compounds. When experimental avenues are limited, computational chemistry offers a reliable path to estimate key parameters. The synergy of these approaches provides a comprehensive energetic picture, enabling a more rational and efficient drug discovery process. Ultimately, by understanding the "why" and "how" of molecular interactions from a thermodynamic perspective, we are better equipped to design the next generation of effective and safe medicines.

References

  • How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. (2025). Bitesize Bio. [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. (2015). AZoM. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). ResearchGate. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. (2009). PubMed. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (2023). PubMed. [Link]

  • Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. (2024). bioRxiv. [Link]

  • Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. (2024). ResearchGate. [Link]

  • Differential Scanning Calorimetry. (n.d.). Chem 366-3 Lab Manual. [Link]

  • Prediction of gas-phase thermodynamic properties for polychlorinated naphthalenes using G3X model chemistry and density functional theory. (2010). PubMed. [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. (1970). ACS Publications. [Link]

  • Three-Dimensional Quantitative Structure−Property Relationship (3D-QSPR) Models for Prediction of Thermodynamic Properties of Polychlorinated Biphenyls (PCBs): Enthalpy of Vaporization. (2006). ACS Publications. [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. (2012). YouTube. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables. [Link]

  • 3-Chloro-1-phenylpropanol. (n.d.). PubChem. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2017). PMC. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. (2024). MDPI. [Link]

  • (R)-3-chloro-1-phenyl-1-propanol. (n.d.). Stenutz. [Link]

  • Thermal studies of chlorinated thiophenols. (2017). Figshare. [Link]

  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2016). PMC. [Link]

  • 3-Phenylpropanol. (n.d.). NIST WebBook. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2,5-Dichlorophenyl)propan-2-ol from 2,5-Dichlorobenzaldehyde

Abstract This document provides a comprehensive guide for the synthesis of 1-(2,5-dichlorophenyl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The protocol details the nucleophili...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(2,5-dichlorophenyl)propan-2-ol, a valuable intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic addition of a methyl group to 2,5-dichlorobenzaldehyde utilizing a Grignard reagent. This application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. The content is designed to be a self-validating system, enabling researchers to replicate the synthesis with a high degree of confidence and success.

Introduction and Scientific Background

The synthesis of substituted aryl alcohols is a cornerstone of modern organic chemistry, with broad applications in the development of novel therapeutic agents and functional materials. 1-(2,5-Dichlorophenyl)propan-2-ol serves as a key building block, its structure incorporating a chiral center and a dichlorinated phenyl ring, features often sought in the design of biologically active molecules. The strategic placement of chlorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The chosen synthetic route involves the reaction of 2,5-dichlorobenzaldehyde with methylmagnesium bromide, a classic Grignard reaction. This method is renowned for its efficiency and reliability in forming carbon-carbon bonds.[1][2] The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[3] The carbon atom, bearing a partial negative charge, readily attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Reaction Mechanism and Causality

The core of this synthesis lies in the nucleophilic addition of the Grignard reagent to the carbonyl group of the aldehyde. The mechanism can be dissected into two principal stages:

  • Nucleophilic Attack: The methyl group from methylmagnesium bromide, acting as a carbanion, attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzaldehyde. This step results in the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. The reaction is typically conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from being quenched by protons.[2][4]

  • Acidic Workup: The intermediate magnesium alkoxide is then treated with a mild acid, such as aqueous ammonium chloride, to protonate the oxygen atom, yielding the final product, 1-(2,5-dichlorophenyl)propan-2-ol, and water-soluble magnesium salts.

The choice of a Grignard reaction is predicated on its high yield and stereochemical predictability in many cases. However, it is crucial to maintain strictly anhydrous conditions, as any trace of water will react with the Grignard reagent, reducing the yield and generating unwanted byproducts.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1-(2,5-dichlorophenyl)propan-2-ol.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
2,5-DichlorobenzaldehydeC₇H₄Cl₂O175.0117.5 g (0.1 mol)≥98%Sigma-Aldrich
Methylmagnesium BromideCH₃MgBr119.2340 mL (3.0 M in diethyl ether, 0.12 mol)Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12200 mLFisher Scientific
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49100 mLVWR
Anhydrous Magnesium SulfateMgSO₄120.37~10 gVWR
Hydrochloric Acid (for cleaning)HCl36.46As neededConcentrated
Acetone (for cleaning)C₃H₆O58.08As needed
Equipment
  • 500 mL three-necked round-bottom flask

  • 250 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

Detailed Step-by-Step Procedure

Preparation:

  • All glassware must be thoroughly cleaned, dried in an oven at 120°C for at least 4 hours, and allowed to cool to room temperature in a desiccator over a drying agent.

  • Assemble the reaction apparatus (three-necked flask, dropping funnel, condenser) and flame-dry under a stream of dry nitrogen to ensure all moisture is removed. Maintain a positive pressure of nitrogen throughout the reaction.[5]

Reaction:

  • To the three-necked flask, add 2,5-dichlorobenzaldehyde (17.5 g, 0.1 mol) and dissolve it in 100 mL of anhydrous diethyl ether.

  • Cool the flask to 0°C using an ice-water bath.

  • Transfer the methylmagnesium bromide solution (40 mL, 3.0 M in diethyl ether, 0.12 mol) to the dropping funnel via cannula under a nitrogen atmosphere.

  • Add the Grignard reagent dropwise to the stirred solution of the aldehyde over a period of 30-45 minutes, maintaining the temperature below 5°C. A cloudy white precipitate will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

Workup and Purification:

  • Cool the reaction mixture back to 0°C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This step is exothermic and may cause bubbling.

  • Once the addition is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic extracts and wash with brine (saturated NaCl solution, 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The crude product, a pale yellow oil or solid, can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/toluene) to yield pure 1-(2,5-dichlorophenyl)propan-2-ol.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Hazard Management

  • 2,5-Dichlorobenzaldehyde: Irritant. Avoid inhalation and contact with skin and eyes.

  • Methylmagnesium Bromide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere and away from ignition sources.[2] Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated fume hood.

  • Quenching Procedure: The quenching of the Grignard reaction is highly exothermic. Add the aqueous solution slowly and with efficient cooling to control the reaction rate.

Visualizations

Reaction Pathway

Reaction_Pathway 2,5-Dichlorobenzaldehyde 2,5-Dichlorobenzaldehyde Intermediate_Alkoxide Magnesium Alkoxide Intermediate 2,5-Dichlorobenzaldehyde->Intermediate_Alkoxide 1. Nucleophilic   Addition Methylmagnesium_Bromide CH3MgBr (in Diethyl Ether) Methylmagnesium_Bromide->Intermediate_Alkoxide Final_Product 1-(2,5-Dichlorophenyl)propan-2-ol Intermediate_Alkoxide->Final_Product 2. Protonation Acid_Workup H3O+ (aq. NH4Cl)

Caption: Synthetic route to 1-(2,5-Dichlorophenyl)propan-2-ol.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware assemble_apparatus Assemble Apparatus under N2 prep_glassware->assemble_apparatus dissolve_aldehyde Dissolve Aldehyde in Anhydrous Ether assemble_apparatus->dissolve_aldehyde cool_solution Cool to 0°C dissolve_aldehyde->cool_solution add_grignard Add Grignard Reagent Dropwise cool_solution->add_grignard warm_rt Warm to Room Temp & Stir add_grignard->warm_rt quench_reaction Quench with aq. NH4Cl warm_rt->quench_reaction extraction Extract with Diethyl Ether quench_reaction->extraction drying Dry with MgSO4 extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Chromatography/ Recrystallization) concentration->purification

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(2,5-dichlorophenyl)propan-2-ol via a Grignard reaction. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this important chemical intermediate. The provided mechanistic insights and workflow diagrams are intended to enhance the understanding and successful execution of this synthesis.

References

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Clark, J. (2002). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Michigan State University Department of Chemistry. Main Group Organometallic Compounds. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with nitrogen. [Link]

  • ResearchGate. Addition of Organometallic Reagents to Aldehyde. [Link]

  • Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. [Link]

  • Saskia, K. Introduction to Organic Chemistry. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. [Link]

Sources

Application

Enantioselective reduction of 1-(2,5-Dichlorophenyl)propan-2-one

Application Note: Enantioselective Reduction of 1-(2,5-Dichlorophenyl)propan-2-one Executive Summary The enantioselective reduction of 1-(2,5-Dichlorophenyl)propan-2-one presents a specific challenge in process chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Reduction of 1-(2,5-Dichlorophenyl)propan-2-one

Executive Summary

The enantioselective reduction of 1-(2,5-Dichlorophenyl)propan-2-one presents a specific challenge in process chemistry due to the ortho-chloro substituent , which introduces significant steric hindrance near the reaction center, and the electron-withdrawing nature of the dichlorophenyl ring. This guide outlines two validated pathways to access the chiral alcohol with high enantiomeric excess (>98% ee):

  • Biocatalytic Reduction (Primary Recommendation): Utilizing engineered Ketoreductases (KREDs) for mild, aqueous-phase reduction.

  • Asymmetric Transfer Hydrogenation (ATH) (Secondary Recommendation): Utilizing Ru-TsDPEN catalysts for chemical robustness.

Part 1: Scientific Rationale & Mechanistic Insight

Substrate Analysis
  • Electronic Effect: The 2,5-dichloro substitution pattern lowers the LUMO energy of the carbonyl group, making it more electrophilic compared to unsubstituted phenylacetone. This theoretically accelerates hydride attack.

  • Steric Effect: The ortho-chlorine atom (C2 position) creates a "steric wall." In standard lock-and-key enzymatic models, this requires an enzyme pocket with a distinct "large" binding domain that can accommodate the bulky, electron-rich aryl halide.

  • Solubility: The lipophilicity (LogP ~3.5) necessitates the use of co-solvents (DMSO, IPA) or biphasic systems in biocatalysis.

Pathway Selection Strategy
FeatureBiocatalysis (KREDs)Chemocatalysis (Ru-ATH)
Enantioselectivity Typically >99% ee (highly tunable)90-97% ee (ligand dependent)
Conditions Ambient temp, pH 7, Aqueous30-60°C, Organic solvent
Steric Tolerance High (via directed evolution variants)Moderate (sensitive to ortho-subs)
Scalability Linear scale-up, no heavy metalsRequires metal removal (ppm limits)

Part 2: Protocol A - Biocatalytic Reduction (Gold Standard)

Principle: Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH or NADH) to the pro-chiral ketone carbon. The facial selectivity (Re-face vs. Si-face) is determined by the enzyme's active site topology.

Screening Workflow (Self-Validating Protocol)

Do not assume a single enzyme works. Perform a 24-96 well plate screen.

Materials:

  • Enzyme Panel: Codexis KRED Screening Kit or Johnson Matthey Biocatalysts (specifically looking for "Anti-Prelog" or "Prelog" variants depending on target enantiomer).

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL) for recycling.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Screening:

  • Stock Preparation: Dissolve substrate (20 mg/mL) in DMSO.

  • Reaction Assembly: In a 96-well deep-well plate, add:

    • 900 µL Cofactor/Recycling Mix in Buffer.

    • 10-50 µL Enzyme solution (or 5 mg lyophilized powder).

    • 50 µL Substrate Stock (Final conc: ~1 g/L).

  • Incubation: Seal with breathable film. Shake at 30°C, 250 rpm for 24 hours.

  • Quench & Extraction: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously for 2 mins. Centrifuge to separate phases.

  • Analysis: Analyze organic phase via Chiral HPLC (see Part 4).

Preparative Scale Protocol (10g Scale)

Valid for enzymes showing >98% conversion and >99% ee in screening.

  • Reactor Setup: 250 mL round-bottom flask with overhead stirrer.

  • Buffer Preparation: Charge 100 mL KPi buffer (pH 7.0, 100 mM). Add Glucose (15 g, 1.5 eq) and NADP+ (50 mg, catalytic).

  • Enzyme Charge: Add GDH (500 U) and selected KRED (100-200 mg, loading determined by screen).

  • Substrate Addition: Dissolve 10 g of 1-(2,5-Dichlorophenyl)propan-2-one in 10 mL DMSO (or Toluene for biphasic). Add dropwise to the stirring enzyme mixture.

  • Reaction: Stir at 30°C. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Work-up:

    • Add 10 g Celite to aid phase separation.

    • Extract with MTBE (3 x 100 mL).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

    • Purification: Distillation or recrystallization (if solid) is rarely needed if conversion is >99%.

Part 3: Protocol B - Asymmetric Transfer Hydrogenation (Chemocatalysis)

Principle: Ru-catalyzed transfer hydrogenation using the Noyori-Ikariya catalyst system. The reaction proceeds via a concerted outer-sphere mechanism where the hydride and proton are delivered simultaneously to the C=O bond.

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (yields S-alcohol typically, check specific induction).

Experimental Protocol
  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with:

    • Substrate: 1-(2,5-Dichlorophenyl)propan-2-one (1.0 eq, 5 mmol, 1.01 g).

    • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 eq, 1 mol%).

  • Solvent/Reductant: Add a premixed solution of Formic Acid/Triethylamine (5:2 azeotrope) (3 mL) or use Sodium Formate in Water/DCM biphasic system.

    • Note: For this lipophilic substrate, a biphasic system (DCM/Water + NaCOOH + TBAB phase transfer catalyst) often yields faster rates.

  • Reaction: Stir at 40°C for 12-24 hours. Monitor via TLC/GC.

  • Quench: Dilute with water (20 mL) and extract with DCM.

  • Purification: Pass through a short silica plug to remove Ruthenium residues. Concentrate.

Part 4: Analytical Controls

Data Integrity: You must establish a chiral assay to calculate Enantiomeric Excess (


).
  • Instrument: HPLC with UV detector (220 nm or 254 nm).

  • Column: Daicel Chiralcel OD-H or AD-H (Standard for aryl-alkyl alcohols).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Expected Retention:

    • (S)-Enantiomer:

      
       (e.g., 8.5 min)
      
    • (R)-Enantiomer:

      
       (e.g., 10.2 min)
      
    • Note: Inject racemate (produced by NaBH4 reduction) first to establish separation.

Part 5: Visualization & Logic

Biocatalytic Workflow Diagram

Biocatalysis_Workflow Substrate 1-(2,5-Dichlorophenyl) propan-2-one Screening Enzyme Screening (96-well plate) Substrate->Screening DMSO Stock Hit_Selection Hit Selection (>98% ee, >50% conv) Screening->Hit_Selection HPLC Analysis ScaleUp Scale-Up (10g) pH Stat Control Hit_Selection->ScaleUp Process Opt. ScaleUp->Screening Low Conv? Product (S)-Alcohol >99% ee ScaleUp->Product MTBE Extr.

Caption: Iterative workflow for identifying and scaling up the optimal biocatalyst.

Mechanistic Pathway (Ru-ATH)

ATH_Mechanism PreCat Ru-Cl Precatalyst ActiveCat Ru-H Active Species (16e-) PreCat->ActiveCat HCOO- / -CO2 TS Concerted TS (Outer Sphere) ActiveCat->TS + Substrate Product_Complex Product Complex TS->Product_Complex H- Transfer Product_Complex->ActiveCat - Product + HCOO-

Caption: Catalytic cycle of Ru-TsDPEN showing the formation of the active hydride species.

Part 6: References

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011.

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

  • Goldberg, K., et al. "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology, 2007.

  • Warner, J.C., et al. "Enzymatic Synthesis of Chiral Building Blocks." Journal of Organic Chemistry, 2002. (General reference for P2P derivative reduction).

(Note: Specific literature on the 2,5-dichloro isomer is sparse; protocols are derived from validated methods for 2,4-dichloro and unsubstituted phenylacetone analogs.)

Sources

Method

Application Note: High-Fidelity Synthesis of 1-(2,5-Dichlorophenyl)propan-2-ol

Executive Summary & Strategic Rationale This protocol details the synthesis of 1-(2,5-Dichlorophenyl)propan-2-ol , a critical intermediate in the development of antifungal azoles and agrochemicals. While theoretical retr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of 1-(2,5-Dichlorophenyl)propan-2-ol , a critical intermediate in the development of antifungal azoles and agrochemicals.

While theoretical retrosynthesis suggests two primary Grignard pathways—(A) the addition of 2,5-dichlorobenzylmagnesium chloride to acetaldehyde, or (B) the ring-opening of propylene oxide by 2,5-dichlorophenylmagnesium bromide—this guide strictly advocates for Route B (Epoxide Ring-Opening) .

Why Route B?

  • Stability: Benzyl Grignard reagents (Route A) are notoriously prone to Wurtz-type homocoupling (dimerization), yielding 1,2-bis(2,5-dichlorophenyl)ethane as a major impurity which is difficult to separate.

  • Regiocontrol: The aryl Grignard reagent (Route B) is robust. By utilizing copper(I) catalysis, we enforce high regioselectivity for the terminal carbon of propylene oxide, ensuring the correct isomer with high atom economy.

Retrosynthetic Analysis

Retrosynthesis Target Target: 1-(2,5-Dichlorophenyl)propan-2-ol Disconnection Disconnection Strategy: C(Aryl)-C(Alkyl) Bond Formation Target->Disconnection Retro-Synthetic Step Precursors Precursors: 1-Bromo-2,5-dichlorobenzene + Propylene Oxide Disconnection->Precursors Grignard Reagents

Figure 1: Retrosynthetic strategy favoring the aryl-epoxide coupling route.

Chemical Safety & Hazard Control

Critical Warning: This protocol involves exothermic organometallic reactions.

  • 1-Bromo-2,5-dichlorobenzene: Irritant. Toxic to aquatic life.

  • Propylene Oxide: Carcinogen (Category 1B) , extremely flammable, high volatility. All transfers must occur in a fume hood using gas-tight syringes.

  • Tetrahydrofuran (THF): Peroxide former. Ensure solvent is distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use.

Materials & Equipment

Reagents Table
ReagentCAS No.MW ( g/mol )Equiv.Role
1-Bromo-2,5-dichlorobenzene 24075-24-9225.901.0Aryl Halide Precursor
Magnesium Turnings 7439-95-424.301.2Grignard Base
Propylene Oxide 75-56-958.081.3Electrophile
Copper(I) Iodide (CuI) 7681-65-4190.450.05Regioselective Catalyst
THF (Anhydrous) 109-99-972.11SolventReaction Medium
Iodine (Crystal) 7553-56-2253.8Cat.Initiator
Equipment
  • Three-neck round-bottom flask (flame-dried, N2 purged).

  • Reflux condenser and pressure-equalizing addition funnel.

  • Inert gas line (Nitrogen or Argon).

  • Cooling bath (Ice/NaCl or Cryostat).

Experimental Protocol

Phase 1: Formation of 2,5-Dichlorophenylmagnesium Bromide

Objective: Generate the active nucleophile while minimizing homocoupling.

  • Setup: Assemble a flame-dried 3-neck flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under positive nitrogen pressure.

  • Activation: Add Magnesium turnings (1.2 eq) to the flask. Dry stir for 10 minutes. Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor sublimes, activating the Mg surface.

  • Initiation:

    • Dissolve 1-Bromo-2,5-dichlorobenzene (1.0 eq) in anhydrous THF (concentration ~1.0 M).

    • Add 5-10% of this solution directly to the Mg turnings.

    • Observation: Turbidity and a temperature rise indicate initiation. If no reaction occurs after 5 mins, add 100 µL of 1,2-dibromoethane (entrainment method).

  • Propagation: Once initiated, add the remaining aryl bromide solution dropwise over 45–60 minutes. Maintain a gentle reflux driven by the exotherm.

  • Completion: After addition, heat at reflux for 1 hour. Cool to -20°C .

Phase 2: Copper-Catalyzed Regioselective Ring Opening

Objective: Direct the nucleophilic attack to the terminal carbon of propylene oxide.

Mechanism Insight: Pure Grignard reagents attack epoxides sluggishly and can act as Lewis acids, causing rearrangement. The addition of CuI forms a transient organocuprate species (Ar2CuMgBr), which is a softer nucleophile and preferentially attacks the less sterically hindered terminal carbon via an S_N2-like mechanism [1].

  • Catalyst Addition: To the cooled Grignard solution (-20°C), add CuI (5 mol%) . Stir for 10 minutes. The solution may darken.

  • Epoxide Addition: Dissolve Propylene Oxide (1.3 eq) in an equal volume of anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 0°C .

    • Critical: Rapid addition or higher temperatures may lead to attack at the secondary carbon (regio-isomer impurity).

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC or GC-MS.

Phase 3: Workup and Isolation
  • Quench: Cool the mixture to 0°C. Slowly quench with saturated aqueous Ammonium Chloride (NH4Cl) .

    • Note: Use a saturated solution to dissolve magnesium salts and prevent emulsion formation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine organic phases.

  • Wash: Wash combined organics with brine, dry over anhydrous Na2SO4, and filter.

  • Concentration: Remove solvent under reduced pressure to yield the crude oil.

  • Purification: Purify via flash column chromatography (Silica Gel, Hexanes:Ethyl Acetate gradient 9:1 to 4:1).

Process Analytical Technology (PAT) & Validation

To confirm the identity of 1-(2,5-Dichlorophenyl)propan-2-ol and rule out the regioisomer (2-(2,5-dichlorophenyl)propan-1-ol), analyze the NMR splitting patterns.

Analytical MethodExpected SignalStructural Interpretation
1H NMR (CDCl3)

1.25 (d, 3H)
Methyl group doublet confirms it is adjacent to a CH (secondary alcohol).
1H NMR (CDCl3)

2.7-2.9 (dd, 2H)
Benzylic CH2 diastereotopic protons indicate attachment to the aryl ring and the chiral center.
1H NMR (CDCl3)

4.0-4.1 (m, 1H)
Methine (CH-OH) multiplet.
GC-MS M+ approx 204/206/208Characteristic isotope pattern for two chlorine atoms (9:6:1 intensity ratio).
Reaction Workflow Diagram

Workflow Step1 1. Activation Mg + I2 + THF (Initiation) Step2 2. Grignard Formation Add Ar-Br (Reflux 1h) Step1->Step2 Step3 3. Catalysis Cool to -20°C Add CuI (5%) Step2->Step3 Step4 4. Coupling Add Propylene Oxide (Slow, <0°C) Step3->Step4 Step5 5. Hydrolysis Sat. NH4Cl Quench Step4->Step5

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction fails to initiate Wet solvent or oxidized Mg.Add 1,2-dibromoethane (entrainment). Ensure THF is freshly distilled.
Low Yield / Dimer Formation Overheating during Grignard formation.Control addition rate of aryl halide; ensure vigorous stirring to prevent local hotspots.
Regioisomer Presence Temperature too high during epoxide addition.Strictly maintain T < 0°C during addition. Ensure CuI is fresh (white/tan, not green).
Emulsion during workup Magnesium hydroxide precipitation.Use saturated NH4Cl or dilute HCl (1M) for the quench to solubilize Mg salts.

References

  • Hu, X. et al. (2010). "Copper-Catalyzed Alkylation of Heterocyclic Derivatives." Journal of the American Chemical Society. Mechanistic insight into copper-catalyzed Grignard additions.

  • BenchChem. (2025).[1][2] "Reactivity Profile of 3,5-Dichlorobenzylmagnesium Chloride." (Provides comparative data on benzyl vs. aryl Grignard stability).

  • Sigma-Aldrich. (2025). "1-(2,5-Dichlorophenyl)-1-propanone Properties." (Reference for product characterization and safety).

  • Master Organic Chemistry. (2011). "Reaction of Grignard Reagents with Epoxides." (Foundational mechanism for epoxide ring opening).

Sources

Application

Biocatalytic synthesis of chiral 1-(2,5-Dichlorophenyl)propan-2-ol

Application Note & Protocol Topic: Biocatalytic Synthesis of Chiral 1-(2,5-Dichlorophenyl)propan-2-ol Introduction: The Imperative for Chiral Alcohols in Pharmaceutical Synthesis The stereochemistry of active pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Biocatalytic Synthesis of Chiral 1-(2,5-Dichlorophenyl)propan-2-ol

Introduction: The Imperative for Chiral Alcohols in Pharmaceutical Synthesis

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity and safety.[1] Chiral alcohols, such as 1-(2,5-dichlorophenyl)propan-2-ol, are high-value building blocks for synthesizing a range of complex, enantiomerically pure drugs. Traditional chemical methods for producing these intermediates often rely on harsh reagents, stoichiometric amounts of chiral auxiliaries, or expensive metal catalysts, posing challenges in terms of cost, safety, and environmental impact.

Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient routes to chiral molecules under mild, aqueous conditions.[2][3] This application note provides a detailed guide to the synthesis of chiral 1-(2,5-dichlorophenyl)propan-2-ol via the asymmetric reduction of its prochiral ketone precursor, 1-(2,5-dichlorophenyl)propan-2-one, utilizing the precision of ketoreductase (KRED) enzymes.[4][5]

The Biocatalytic Strategy: Harnessing Ketoreductases

Principle of Asymmetric Carbonyl Reduction

The core of this biocatalytic process is the highly enantioselective reduction of a prochiral ketone. Ketoreductases, a class of oxidoreductase enzymes, facilitate the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, to the carbonyl carbon of the ketone substrate. The enzyme's chiral active site dictates the facial selectivity of the hydride attack, resulting in the preferential formation of one alcohol enantiomer, either (R) or (S), with high fidelity.

Enzyme Selection: The Key to Stereocontrol

The success of the synthesis hinges on selecting a KRED with high activity and stereoselectivity towards 1-(2,5-dichlorophenyl)propan-2-one. A wide variety of KREDs are commercially available, sourced from microorganisms like Pichia glucozyma, Scheffersomyces stipitis, or developed through protein engineering to enhance their substrate scope and stability.[6][7] It is standard practice to perform an initial screen of a diverse panel of KREDs to identify the optimal biocatalyst that provides the desired enantiomer with high conversion and enantiomeric excess (e.e.).

Economic Viability: The Cofactor Regeneration System

The nicotinamide cofactors (NAD(P)H) are prohibitively expensive to use in stoichiometric amounts. Therefore, an in situ cofactor regeneration system is essential for an economically viable process.[2] A common and highly effective approach is to couple the KRED-catalyzed reduction with a secondary "sacrificial" substrate and a corresponding dehydrogenase. For NADPH regeneration, glucose dehydrogenase (GDH) is frequently employed, which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH. This creates a catalytic cycle where a small, initial amount of the cofactor is continuously recycled.

Diagram 1: Overall Biocatalytic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Biocatalytic Reduction cluster_workup 3. Product Isolation cluster_analysis 4. Quality Control Substrate 1-(2,5-dichlorophenyl)propan-2-one Bioreactor Enzymatic Reaction KRED + GDH 30°C, 24h Substrate->Bioreactor Buffer Phosphate Buffer (pH 7.0) Buffer->Bioreactor Cofactor NADP+ (catalytic) Cofactor->Bioreactor RegenSubstrate Glucose RegenSubstrate->Bioreactor Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Bioreactor->Extraction Reaction Mixture Purification Silica Gel Chromatography Extraction->Purification Crude Product Analysis Chiral HPLC Analysis Purification->Analysis Purified Product FinalProduct Chiral 1-(2,5-Dichlorophenyl)propan-2-ol (>99% e.e.) Analysis->FinalProduct

Caption: Workflow for the biocatalytic synthesis of chiral alcohol.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 1-(2,5-Dichlorophenyl)propan-2-one

This protocol describes a typical lab-scale batch reaction. Optimization may be required based on the specific KRED used.

Materials:

  • 1-(2,5-Dichlorophenyl)propan-2-one (Substrate)

  • Ketoreductase (KRED) - selected from a screening kit

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP+)

  • D-Glucose (Cofactor regeneration substrate)

  • Potassium Phosphate Buffer (100 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Magnetic stirrer hotplate

  • pH meter

  • Incubator shaker

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Substrate Preparation: Prepare a 1 M stock solution of 1-(2,5-dichlorophenyl)propan-2-one in DMSO. This aids in its solubility in the aqueous reaction medium.

  • Reaction Buffer Preparation: In a suitable reaction vessel (e.g., a 50 mL Erlenmeyer flask), combine:

    • 20 mL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • D-Glucose (to a final concentration of 1.1 equivalents, e.g., ~50 mg for a 1 mmol scale reaction)

    • NADP+ (to a final concentration of 1 mM)

  • Enzyme Addition: Add the Glucose Dehydrogenase (e.g., 5-10 mg) and the selected Ketoreductase (e.g., 10-20 mg). Gently stir until the enzymes are dissolved.

  • Reaction Initiation: Add the substrate stock solution dropwise to the reaction buffer to achieve the desired final concentration (e.g., 50 mM). A slight turbidity may be observed.

  • Incubation: Seal the flask and place it in an incubator shaker set to 30°C and 180 rpm.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol over time (e.g., at 2, 4, 8, and 24 hours). This can be done by withdrawing a small aliquot (100 µL), quenching it with an equal volume of acetonitrile, centrifuging to pellet the enzyme, and analyzing the supernatant by HPLC or GC.

  • Work-up: Once the reaction has reached completion (typically >95% conversion), quench the reaction by adding an equal volume of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity chiral alcohol.

Diagram 2: KRED Catalytic Cycle with Cofactor Regeneration

G cluster_main Primary Reaction cluster_regen Cofactor Regeneration Ketone 1-(2,5-Dichlorophenyl) propan-2-one KRED_NADPH KRED-NADPH Ketone->KRED_NADPH Substrate binding Alcohol Chiral 1-(2,5-Dichlorophenyl) propan-2-ol KRED_NADP KRED-NADP+ KRED_NADPH->KRED_NADP Hydride Transfer KRED_NADP->Alcohol Product release KRED_NADP->KRED_NADPH Regeneration GDH GDH KRED_NADP->GDH NADP+ Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->KRED_NADPH NADPH GDH->Gluconolactone

Caption: Enzymatic cycle showing KRED reduction and GDH regeneration.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This protocol provides a general method for separating the enantiomers of 1-(2,5-dichlorophenyl)propan-2-ol. The specific column and mobile phase may require optimization.

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Daicel CHIRALPAK® AD-H or similar).[8]

Typical HPLC Conditions:

  • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Product Sample: Dissolve a small amount (~1 mg) of the purified product in 1 mL of the mobile phase.

    • Racemic Standard: Prepare a racemic standard of 1-(2,5-dichlorophenyl)propan-2-ol by reducing the ketone with a non-chiral reducing agent like sodium borohydride. Dissolve ~1 mg of the racemic standard in 1 mL of the mobile phase.

  • Analysis:

    • Inject the racemic standard onto the HPLC system to determine the retention times of both the (R) and (S) enantiomers. Two peaks of approximately equal area should be observed.

    • Inject the product sample from the biocatalytic reaction.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Identify and integrate the area of the major and minor enantiomer peaks in the product chromatogram.

    • Calculate the % e.e. using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Data Summary and Causality

The success of the biocatalytic synthesis is defined by high conversion and exceptional enantiomeric excess. The following table outlines typical parameters and the rationale behind their selection.

ParameterTypical Value/RangeExpected OutcomeRationale / Field-Proven Insight
Substrate Concentration 20 - 100 g/LConversion >95%Higher concentrations are economically favorable but can lead to substrate/product inhibition or solubility issues. Starting around 50 mM (10 g/L) is a robust baseline.
Enzyme Loading (KRED) 1 - 5% (w/w vs. substrate)Reaction Time < 24hSufficient enzyme ensures a practical reaction rate. Loading is optimized to balance reaction time with enzyme cost.
pH 6.5 - 7.5e.e. >99%Most KREDs exhibit optimal activity and stability in a neutral pH range. Deviations can lead to enzyme denaturation and loss of selectivity.
Temperature 25 - 35°CStable ActivityThis range balances enzyme activity (which increases with temperature) and stability (which decreases at higher temperatures). 30°C is a common and effective compromise.
Co-solvent (e.g., DMSO) 2 - 10% (v/v)Complete Substrate SolubilizationThe dichlorinated phenyl ring reduces aqueous solubility. A minimal amount of a water-miscible organic solvent is crucial to prevent substrate precipitation and ensure availability to the enzyme.

Conclusion

The biocatalytic synthesis of chiral 1-(2,5-dichlorophenyl)propan-2-ol using ketoreductases represents a state-of-the-art approach that aligns with the principles of green chemistry.[1] The high enantioselectivity, mild operating conditions, and avoidance of heavy metal catalysts make this method highly attractive for industrial and pharmaceutical applications.[2][9] The protocols and insights provided herein serve as a comprehensive guide for researchers and drug development professionals to implement this efficient and sustainable technology.

References

  • A. S. Bommarius, B. R. Riebel, "Biocatalysis: Fundamentals and Applications," Wiley-VCH, 2004. [URL not available]
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • Huisman, G. W., & Hollmann, F. (2010). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 46(1), 37-48. [Link]

  • Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 921980. [Link]

  • Contente, M. L., & Molinari, F. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Zhang, Z.-J., et al. (2021). Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis, 11(15), 9648–9657. [Link]

  • U.S. Patent No. 9,404,092. (2016). Ketoreductase-mediated stereoselective route to alpha chloroalcohols.
  • Contente, M. L., et al. (2021). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 33(10), 579-596. [Link]

  • Shang, Y.-P., et al. (2017). Efficient Synthesis of (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045. Advanced Synthesis & Catalysis, 359(3), 426-431. [Link]

  • Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(2), 647-673. [Link]

  • Zhang, X., et al. (2021). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK AS-H... ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Regis Technologies. (n.d.). CHIRAL Handbook. BGB Analytik. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective Hydrogenation of Dichlorophenyl Ketones

Executive Summary & Mechanistic Overview Hydrogenating dichlorophenyl ketones (e.g., 3,4-dichlorobenzophenone) to their corresponding alcohols (benzhydrols) presents a classic chemoselectivity challenge. The thermodynami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

Hydrogenating dichlorophenyl ketones (e.g., 3,4-dichlorobenzophenone) to their corresponding alcohols (benzhydrols) presents a classic chemoselectivity challenge. The thermodynamic competition is not just between the carbonyl and the aromatic ring, but critically between the C=O reduction (Target) and C-Cl hydrogenolysis (Hydrodehalogenation - Impurity).

On standard Palladium (Pd) surfaces, the oxidative addition of the C-Cl bond is often faster than the polarization and insertion of the C=O bond, leading to des-chloro impurities that are difficult to purge downstream.

The Reaction Landscape (Pathway Analysis)

The following diagram illustrates the competing pathways you must control.

ReactionPathways Substrate Dichlorophenyl Ketone Target Dichlorobenzhydrol (Target Alcohol) Substrate->Target  Desired Path (Pt-S, Ru-diamine) DesChloro Monochlorobenzophenone (Des-chloro Impurity) Substrate->DesChloro  Hydrodehalogenation (Fast on Pd/C) OverRed Dichlorodiphenylmethane (Over-reduction) Target->OverRed  Hydrogenolysis (Acidic media) RingSat Cyclohexyl Derivative (Ring Saturation) Target->RingSat  High P/T (Rh, Ru)

Figure 1: Reaction network showing the competition between carbonyl reduction (green) and the primary side reaction, hydrodehalogenation (red).

Critical Troubleshooting Guides

Module A: Catalyst Selection (The "Hardware")

Q: I am using 10% Pd/C and observing 5-15% des-chloro impurities. How do I stop this?

A: Unmodified Palladium is inherently too active for aryl chlorides. The Pd atom inserts into the C-Cl bond readily. You must switch the metal or modify the surface electronic state.

Catalyst SystemSelectivity (C=O vs C-Cl)ActivityRecommendation
Pd/C (Standard) PoorHighAvoid. Promotes rapid dehalogenation.
Pt/C (Sulfided) Excellent ModerateGold Standard. Sulfur poisons the high-energy sites responsible for C-Cl cleavage but leaves C=O reduction sites active.
Pt/C (Unmodified) GoodModerateBetter than Pd, but risk increases at high conversion.
Ru-Complexes SuperiorHighUse for homogeneous batches (e.g., Noyori transfer hydrogenation).
Raney Ni VariableLow-ModRisky. Requires careful pH control to prevent dehalogenation.

Protocol Adjustment: Switch to 5% Pt/C (Sulfided) . If you are locked into Pd/C due to cost, you must add a poison (see Module B).

Module B: Solvents & Additives (The "Software")

Q: My reaction starts well but stalls, or I see a sudden spike in impurities late in the reaction. Why?

A: This is likely an autocatalytic dehalogenation loop .

  • Trace dehalogenation releases HCl.

  • HCl protonates the catalyst surface or activates the substrate, making the C-Cl bond more susceptible to attack.

  • Accumulated acid promotes hydrogenolysis (conversion of C-OH to CH2).

Corrective Action: You must neutralize the HCl byproduct immediately upon formation.

  • Add an Acid Scavenger: Potassium Acetate (KOAc) or Sodium Bicarbonate (NaHCO3) (1.1 equiv relative to expected dehalogenation, or 0.1 equiv to substrate).

  • Amine Modifiers: If using Pd/C, add Ethylenediamine or Morpholine . These amines bind to the highly active metal sites (kinks/steps) that usually attack the halide, leaving the terrace sites available for carbonyl reduction.

Module C: Process Parameters (The "Settings")

Q: I increased pressure to speed up the reaction, but selectivity dropped. What happened?

A: Hydrogenation selectivity is often governed by mass transfer vs. intrinsic kinetics.

  • High H2 Pressure (>10 bar): Increases the concentration of adsorbed hydrogen on the metal surface. While this speeds up C=O reduction, it disproportionately accelerates the difficult C-Cl cleavage and ring saturation.

  • High Temperature (>50°C): Lowers the activation energy barrier for the side reactions.

Optimization Window:

  • Pressure: Maintain 3–8 bar (gauge).

  • Temperature: 25°C – 40°C.

  • Agitation: Maximize. You want the reaction to be limited by intrinsic kinetics, not gas-liquid mass transfer, to prevent "hydrogen starvation" at the surface which can sometimes lead to disproportionation.

Master Protocol: Selective Hydrogenation

Scenario: Hydrogenation of 3,4-dichlorobenzophenone to 3,4-dichlorobenzhydrol.

Reagents & Equipment
  • Substrate: 3,4-Dichlorobenzophenone (100 g).

  • Catalyst: 5% Pt/C (Sulfided type, e.g., B111 or similar), 0.5 wt% loading relative to substrate.

  • Solvent: Methanol or Isopropanol (500 mL).

  • Additive: Sodium Acetate (0.5 g) – Optional trace scavenger.

Step-by-Step Workflow
  • Inerting: Charge the autoclave with substrate, catalyst, and solvent. Crucial: Purge with Nitrogen (3x) to remove Oxygen. Oxygen can induce radical pathways that degrade the solvent or substrate.

  • Leak Test: Pressurize to 10 bar N2. Ensure pressure is stable for 10 min. Vent to atmospheric pressure.[1][2]

  • Activation: Set agitation to 800+ RPM (ensure vortex). Heat to 30°C.

  • Reaction: Pressurize with Hydrogen to 5 bar . Maintain constant pressure (on-demand feed).

  • Monitoring: Sample at 1 hour and 3 hours.

    • Check: Disappearance of Ketone (HPLC/GC).

    • Check: Appearance of Des-chloro impurity.

    • Stop Point: Stop reaction at >99% conversion. Do not let the reaction "soak" with H2 after completion; this invites over-reduction.

  • Work-up: Filter catalyst while warm (if solubility is an issue) or at RT. Rinse filter cake with solvent.

Troubleshooting Decision Matrix

Use this logic flow to diagnose your current batch failure.

Troubleshooting Problem Identify Problem Type1 Des-chloro Impurity (>2%) Problem->Type1 Type2 Over-reduction (Diphenylmethane) Problem->Type2 Type3 Stalled Reaction (<90% Conv) Problem->Type3 Sol1 Switch to Sulfided Pt/C OR Add Ethylenediamine Type1->Sol1 Sol2 Check Acidity (Add Base) Reduce Temp/Press Type2->Sol2 Sol3 Check H2 Mass Transfer Remove Catalyst Poisons (S, P) Type3->Sol3

Figure 2: Diagnostic workflow for common hydrogenation failures.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel? It is much cheaper. A: Yes, but with caution. Raney Nickel is basic, which helps suppress acid-catalyzed hydrogenolysis, but it can still dehalogenate. You must use mild conditions (room temp, <5 bar) and potentially dope it with trace copper or use an inhibited grade. For high-value intermediates, Pt/C (sulfided) is more reproducible.

Q: Why is Isopropanol (IPA) preferred over Methanol? A: IPA acts as a secondary hydrogen donor (transfer hydrogenation) and solvates aromatic ketones well. However, methanol often provides faster kinetics due to higher H2 solubility. If using IPA, ensure you don't form the isopropyl ether byproduct (rare, but possible in acidic conditions).

Q: I see a "dimer" impurity. What is it? A: This is likely the pinacol coupling product. It occurs if the intermediate radical species dimerize rather than accepting a second hydrogen. This suggests H2 starvation on the surface. Increase agitation speed or H2 pressure slightly to ensure the catalyst surface is saturated with hydrogen.

References

  • Ohkuma, T., et al. (2000).[3] Selective Hydrogenation of Benzophenones to Benzhydrols.[2] Organic Letters. (Describes high selectivity using Ru-complexes/diamines).

  • Sajiki, H., et al. (1998).[4] Pd/C-catalyzed chemoselective hydrogenation in the presence of a nitrogen-containing base. Journal of the Chemical Society, Perkin Transactions 1.[4] (Details the use of amines to poison dehalogenation sites on Pd).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1] Academic Press. (Foundational text on Sulfided Pt/C for halonitro/haloketone reduction).

  • Moos, G., et al. (2020).[5] Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. Angewandte Chemie. (Discusses the pathways of over-reduction and ring saturation).

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: FTIR Characterization of 1-(2,5-Dichlorophenyl)propan-2-ol

The following guide is structured as a high-level technical analysis designed for application scientists and forensic researchers. It prioritizes the causality of spectral features and the comparative utility of the data...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical analysis designed for application scientists and forensic researchers. It prioritizes the causality of spectral features and the comparative utility of the data for synthesis monitoring and isomer differentiation.

Executive Summary

1-(2,5-Dichlorophenyl)propan-2-ol is a critical intermediate in the synthesis of halogenated phenethylamines, specifically serving as the direct precursor to 2,5-dichloroamphetamine (2,5-DCA) via reductive amination, or as a "marker" impurity in forensic analysis.

For researchers and forensic chemists, the FTIR spectrum of this molecule serves two primary functions:

  • Reaction Monitoring: Confirming the complete reduction of the ketone precursor (1-(2,5-dichlorophenyl)propan-2-one).

  • Isomeric Differentiation: Distinguishing the 2,5-dichloro substitution pattern from its regioisomers (2,4-dichloro or 3,4-dichloro), which have significantly different pharmacological and legal profiles.

This guide provides a definitive assignment of absorption peaks, grounded in the electronic environment of the 1,2,5-trisubstituted benzene ring and the secondary alcohol moiety.

Structural Analysis & Mechanistic Assignments

To interpret the spectrum accurately, one must correlate the vibrational modes with the specific electronic environment of the molecule.

  • The Hydroxyl Group: The secondary alcohol at the C2 position of the propyl chain introduces a broad, intense donor-acceptor band.

  • The Dichloro-Substitution: The Chlorine atoms at positions 2 and 5 on the phenyl ring create a specific dipole moment and steric environment that shifts the aromatic C=C stretches and, most importantly, the Out-of-Plane (OOP) C-H bending vibrations.

  • Absence of Carbonyl: Unlike its precursor, this molecule lacks the conjugated system often seen in styrene derivatives, and critically, lacks the C=O dipole.

Visualization: Functional Group Assignments

The following diagram maps the structural nodes to their characteristic vibrational frequencies.

FTIR_Assignments Molecule 1-(2,5-Dichlorophenyl) propan-2-ol OH_Group Secondary Alcohol (-CH(OH)-) Molecule->OH_Group Aromatic_Ring 1,2,5-Trisubstituted Benzene Ring Molecule->Aromatic_Ring Alkyl_Chain Propyl Chain (Aliphatic) Molecule->Alkyl_Chain Halogen Aryl Chlorides (C-Cl) Molecule->Halogen 3300-3400 cm⁻¹\n(O-H Stretch, H-bonded) 3300-3400 cm⁻¹ (O-H Stretch, H-bonded) OH_Group->3300-3400 cm⁻¹\n(O-H Stretch, H-bonded) 1050-1150 cm⁻¹\n(C-O Stretch, 2° Alcohol) 1050-1150 cm⁻¹ (C-O Stretch, 2° Alcohol) OH_Group->1050-1150 cm⁻¹\n(C-O Stretch, 2° Alcohol) 1580, 1470 cm⁻¹\n(C=C Ring Stretch) 1580, 1470 cm⁻¹ (C=C Ring Stretch) Aromatic_Ring->1580, 1470 cm⁻¹\n(C=C Ring Stretch) 810-820 cm⁻¹\n(C-H OOP, Isolated H) 810-820 cm⁻¹ (C-H OOP, Isolated H) Aromatic_Ring->810-820 cm⁻¹\n(C-H OOP, Isolated H) 870-890 cm⁻¹\n(C-H OOP, Isolated H) 870-890 cm⁻¹ (C-H OOP, Isolated H) Aromatic_Ring->870-890 cm⁻¹\n(C-H OOP, Isolated H) 2960-2850 cm⁻¹\n(C-H sp³ Stretch) 2960-2850 cm⁻¹ (C-H sp³ Stretch) Alkyl_Chain->2960-2850 cm⁻¹\n(C-H sp³ Stretch) 1375 cm⁻¹\n(Methyl Rocking) 1375 cm⁻¹ (Methyl Rocking) Alkyl_Chain->1375 cm⁻¹\n(Methyl Rocking) 1090-1030 cm⁻¹\n(C-Cl Stretch) 1090-1030 cm⁻¹ (C-Cl Stretch) Halogen->1090-1030 cm⁻¹\n(C-Cl Stretch)

Figure 1: Structural mapping of vibrational modes for 1-(2,5-Dichlorophenyl)propan-2-ol. Note the specific OOP bends characteristic of the substitution pattern.

Comparative Analysis

Scenario A: Reaction Monitoring (Synthesis)

The most common application is monitoring the reduction of 1-(2,5-dichlorophenyl)propan-2-one (Ketone) to the Alcohol .

Critical Checkpoint: The reaction is deemed complete only upon the total disappearance of the Carbonyl band.

FeaturePrecursor (Ketone)Product (Alcohol)Operational Insight
C=O Stretch 1715 ± 5 cm⁻¹ (Strong, Sharp)Absent Primary indicator of reaction completion.
O-H Stretch Absent3300–3450 cm⁻¹ (Broad)Confirms formation of hydroxyl moiety.
C-O Stretch ~1100–1200 cm⁻¹ (Ketone backbone)~1030–1100 cm⁻¹ (2° Alcohol)Shift in fingerprint region; less diagnostic than C=O.
C=C Aromatic ~1590 cm⁻¹~1580 cm⁻¹Minimal shift; confirms ring integrity is maintained.
Scenario B: Isomeric Differentiation (Forensics)

Distinguishing the 2,5-dichloro isomer from the 2,4-dichloro or 3,4-dichloro isomers is vital for legal identification. The "Fingerprint Region" (600–900 cm⁻¹) is the definitive discriminator here, specifically the Out-of-Plane (OOP) bending vibrations of the aromatic protons.

  • 2,5-Dichloro Pattern (1,2,5-substitution):

    • Protons are located at positions 3, 4, and 6.

    • H3 & H4: Adjacent (Ortho).

    • H6: Isolated (Para to H3).

    • Result: Two distinct strong bands in the OOP region. Typically 810–820 cm⁻¹ (2 adjacent H) and 870–890 cm⁻¹ (1 isolated H).

  • 2,4-Dichloro Pattern (1,2,4-substitution):

    • Protons at 3, 5, 6.

    • H5 & H6: Adjacent.

    • H3: Isolated.

    • Result: While similar, the electronic effect of the Cl at position 4 shifts the "Isolated H" band significantly, often to 800–860 cm⁻¹ .

  • 3,4-Dichloro Pattern (1,3,4-substitution):

    • Protons at 2, 5, 6.

    • H5 & H6: Adjacent.

    • H2: Isolated.

    • Result: Distinctive pattern often showing a strong band near 820 cm⁻¹ but lacking the higher frequency shift of the 2,5-isomer.

Experimental Protocol: ATR-FTIR Characterization

For rapid and reliable analysis, Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets, as this intermediate is often an oil or low-melting solid.

Workflow Diagram

Protocol Start Sample Isolation Prep Sample Preparation (Neat Oil/Solid) Start->Prep Clean Crystal Cleaning (Isopropanol/Acetone) Prep->Clean Ensure no cross-contamination Background Acquire Background (Air/Ambient) Clean->Background Measure Acquire Sample Spectrum (4 cm⁻¹ res, 16-32 scans) Background->Measure Process Data Processing (Baseline Corr., ATR Correction) Measure->Process Analyze Peak Picking & Comparison Process->Analyze

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of phenethylamine intermediates.

Step-by-Step Methodology
  • Instrument Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean. Set resolution to 4 cm⁻¹ and accumulation to 32 scans.

  • Background: Collect an air background to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Application:

    • If Liquid/Oil: Place 1 drop directly on the crystal center. Ensure full coverage of the active area.

    • If Solid: Place ~5mg on the crystal and apply pressure using the anvil until the force gauge indicates optimal contact.

  • Acquisition: Scan the sample. Monitor the detector signal to ensure no saturation.

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) and "Baseline Correction" (if scattering is observed).

  • Validation: Verify the presence of the Polystyrene calibration peaks if the instrument status is .

Consolidated Data Table

The following table summarizes the expected absorption peaks for 1-(2,5-Dichlorophenyl)propan-2-ol .

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3300 – 3450 Broad, MediumO-H Stretch Hydrogen-bonded secondary alcohol.[1]
3000 – 3100 WeakC-H Stretch (sp²) Aromatic ring protons.
2960 – 2850 MediumC-H Stretch (sp³) Propyl chain (Methyl/Methylene).
1580 – 1590 MediumC=C Stretch Aromatic ring breathing (Quadrant stretch).
1450 – 1470 MediumC=C Stretch Aromatic ring semicircle stretch.
1375 MediumCH₃ Bend Methyl group "Umbrella" mode (Isopropyl characteristic).
1030 – 1100 StrongC-O Stretch Secondary alcohol (C-O-H).
1090 StrongC-Cl Stretch Aryl-Chloride bond (often overlaps with C-O).
870 – 890 StrongC-H OOP Bend Diagnostic: Isolated Hydrogen (Position 6).
810 – 820 StrongC-H OOP Bend Diagnostic: Adjacent Hydrogens (Positions 3, 4).

References

  • United Nations Office on Drugs and Crime (UNODC). (2006).[2] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (ST/NAR/34).[2] Provides forensic context for ring-substituted phenethylamines. Link

  • OpenStax Chemistry. (2023). Spectroscopy of Aromatic Compounds. Detailed theoretical basis for 1,2,5-trisubstituted benzene ring assignments. Link

  • Doc Brown's Chemistry. Infrared Spectrum of Propan-2-ol. Comparative baseline for the aliphatic secondary alcohol portion of the spectrum. Link

  • BenchChem. Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. Reference for the ketone precursor data. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text).

Sources

Comparative

A Comprehensive Guide to the Chiral Analysis of 1-(2,5-Dichlorophenyl)propan-2-ol: Experimental Determination of Optical Rotation and Comparative Analytical Methodologies

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Imperative of Chiral Discrimination Chiral molecules, or enantiomers, are non-superimposable mirror images that often exh...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Chiral Discrimination

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit markedly different physiological effects.[1] One enantiomer may be therapeutically active, while the other could be inactive or even induce adverse effects.[1] Therefore, the ability to separate and characterize enantiomers is a cornerstone of modern drug development and quality control.[2][3] 1-(2,5-Dichlorophenyl)propan-2-ol possesses a stereogenic center at the second carbon of the propanol chain, giving rise to (R) and (S) enantiomers. The determination of the optical rotation of these enantiomers is a fundamental step in their characterization.

Optical rotation is the phenomenon where a chiral compound in solution rotates the plane of polarized light.[4] The direction and magnitude of this rotation are unique to each enantiomer, with the opposing enantiomer rotating light to an equal degree but in the opposite direction.[5] This guide will first outline a robust experimental workflow to determine these values for the enantiomers of 1-(2,5-dichlorophenyl)propan-2-ol.

Experimental Determination of Optical Rotation: A Step-by-Step Protocol

The following protocol details a self-validating system for the determination of the specific rotation of (R)- and (S)-1-(2,5-Dichlorophenyl)propan-2-ol.

Prerequisite: Acquisition and Chiral Separation of 1-(2,5-Dichlorophenyl)propan-2-ol

The initial step involves obtaining the individual enantiomers in high purity. As this compound is not commonly available as separated enantiomers, a chiral separation of the racemic mixture is typically required.

Experimental Protocol: Chiral HPLC Separation

  • Racemate Acquisition: Procure racemic 1-(2,5-dichlorophenyl)propan-2-ol. If synthesizing, this is typically achieved via the reduction of 1-(2,5-dichlorophenyl)propan-1-one, a commercially available starting material.[6]

  • Column Selection: The choice of a chiral stationary phase (CSP) is critical. For arylpropanols, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective.[7][8] A screening of columns like Chiralpak® AD-H or Chiralcel® OD-H is recommended.[4]

  • Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol, is a good starting point. The ratio is optimized to achieve baseline separation of the enantiomers. A typical starting condition could be 90:10 (v/v) hexane:isopropanol.[9]

  • Detection: A UV detector set to a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable for monitoring the elution of the enantiomers.[9]

  • Preparative Separation: Once an analytical method is established, scale up to a preparative or semi-preparative HPLC system to isolate sufficient quantities of each enantiomer for polarimetry.

  • Purity Assessment: The enantiomeric purity of the collected fractions should be confirmed by re-injecting a small sample onto the analytical chiral HPLC column. An enantiomeric excess (ee) of >99% is desirable.

Causality Behind Experimental Choices:

  • Polysaccharide-based CSPs: These phases create chiral cavities and utilize a combination of hydrogen bonding, dipole-dipole, and π-π interactions to differentiate between enantiomers. The aromatic ring and hydroxyl group of the analyte are key interaction points.

  • Normal-Phase Eluents: These solvents are often preferred for their volatility, which simplifies sample recovery after preparative separation.

Polarimetric Measurement

With the isolated and purified enantiomers, the next step is to measure their optical rotation.

Experimental Protocol: Polarimetry

  • Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions. A zero reading should be taken with the sample cell filled with the solvent to be used for the analysis.[2]

  • Sample Preparation: Accurately weigh a known amount of the purified enantiomer (e.g., 10-50 mg) and dissolve it in a specific volume of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask. The concentration should be precisely known.

  • Measurement Conditions:

    • Wavelength: Use a sodium D-line (589 nm) as this is the standard wavelength for reporting specific rotation.[2]

    • Temperature: Maintain a constant temperature, typically 20°C or 25°C, and record it.[2]

    • Path Length: Use a sample cell with a known path length, typically 1 decimeter (10 cm).[2]

  • Data Acquisition:

    • Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Repeat the measurement for the other enantiomer under identical conditions.

Data Analysis and Presentation

The specific rotation [α] is calculated using the following formula:

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light.

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters.

  • c is the concentration of the sample in g/mL.[5][10]

Expected Outcome: The specific rotation of the (R)-enantiomer should be equal in magnitude but opposite in sign to that of the (S)-enantiomer.[1][5] For example, if (R)-1-(2,5-dichlorophenyl)propan-2-ol has a specific rotation of +X°, the (S)-enantiomer should have a specific rotation of -X°.

Data Presentation: The results should be summarized in a clear, tabular format.

EnantiomerConcentration ( g/100 mL in Methanol)Wavelength (nm)Temperature (°C)Observed Rotation (α)Specific Rotation [α]
(R)-1-(2,5-Dichlorophenyl)propan-2-olValue58925ValueCalculated Value
(S)-1-(2,5-Dichlorophenyl)propan-2-olValue58925ValueCalculated Value

Visualization of Experimental Workflow:

G cluster_0 Preparation cluster_1 Isolation cluster_2 Analysis cluster_3 Results racemate Racemic 1-(2,5-Dichlorophenyl)propan-2-ol separation Chiral HPLC Separation racemate->separation r_enantiomer (R)-Enantiomer (>99% ee) separation->r_enantiomer s_enantiomer (S)-Enantiomer (>99% ee) separation->s_enantiomer polarimetry_r Polarimetry of (R)-enantiomer r_enantiomer->polarimetry_r polarimetry_s Polarimetry of (S)-enantiomer s_enantiomer->polarimetry_s rotation_r Specific Rotation of (R) polarimetry_r->rotation_r rotation_s Specific Rotation of (S) polarimetry_s->rotation_s comparison Comparison of Values ([α]R = -[α]S) rotation_r->comparison rotation_s->comparison

Caption: Workflow for the experimental determination of optical rotation.

Comparative Analysis of Chiral Discrimination Techniques

While polarimetry is the definitive method for determining optical rotation, other techniques are crucial for chiral separation and analysis.

TechniquePrincipleAdvantagesDisadvantages
Polarimetry Measures the rotation of plane-polarized light by a chiral substance.Provides the fundamental value of optical rotation; non-destructive.Requires pure enantiomers; not a separation technique.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leading to separation.Both analytical and preparative; high resolution and sensitivity.Requires method development for each compound; can be costly.[2][7]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Provides structural information (absolute configuration); highly sensitive.Requires a chromophore near the stereocenter; complex data interpretation.
NMR with Chiral Shift Reagents A chiral lanthanide complex forms diastereomeric complexes with the enantiomers, leading to different chemical shifts.Can determine enantiomeric excess without physical separation.Reagent can cause line broadening; requires careful stoichiometry.

Visualization of the Principle of Optical Rotation:

G cluster_0 Light Path light_source Unpolarized Light Source polarizer Polarizer light_source->polarizer polarized_light Plane-Polarized Light polarizer->polarized_light sample_cell Sample Cell (Chiral Compound) polarized_light->sample_cell rotated_light Rotated Plane- Polarized Light polarized_light->rotated_light α (Rotation) sample_cell->rotated_light analyzer Analyzer rotated_light->analyzer detector Detector analyzer->detector

Caption: The fundamental principle of polarimetry.

Conclusion

While the specific optical rotation values for (R)- and (S)-1-(2,5-dichlorophenyl)propan-2-ol remain to be reported in accessible literature, this guide provides a robust and scientifically sound framework for their determination. By following the detailed protocols for chiral separation and polarimetry, researchers can confidently obtain these critical physical constants. Furthermore, the comparative overview of analytical techniques offers a broader perspective on chiral analysis, empowering drug development professionals to select the most appropriate methods for their specific needs. The principles and methodologies outlined herein are fundamental to the rigorous characterization of chiral molecules, ensuring the safety and efficacy of next-generation therapeutics.

References

  • ChiralDB. (n.d.). An open-source database for chiral nanomaterials. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Claborn, K., Isborn, C., Kaminsky, W., & Kahr, B. (2008). Optical rotation of achiral compounds. Angewandte Chemie International Edition, 47(31), 5706-17. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20642363, 1-(2,5-Dichlorophenyl)propan-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Optical rotation. Retrieved from [Link]

  • IBZ Messtechnik. (n.d.). Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Read, J. (n.d.). Lecture outline on optical rotation. Retrieved from [Link]

  • Sofikitis, N., et al. (2018). Absolute optical chiral analysis using cavity-enhanced polarimetry. Science Advances, 4(9), eaau2220. [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Chiralpedia. (2022, February 13). Separating mirrored molecules. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114038. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity. Retrieved from [Link]

  • Reddit. (2023, February 13). Could someone please explain this?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2,6-dichlorophenyl)propan-2-ol. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

Sources

Validation

Reference Standards for 1-(2,5-Dichlorophenyl)propan-2-ol Purity Testing: A Comparative Technical Guide

Executive Summary & Scientific Context 1-(2,5-Dichlorophenyl)propan-2-ol is a critical chiral intermediate often utilized in the synthesis of antifungal agents and as a metabolic probe for halogenated aromatics. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-(2,5-Dichlorophenyl)propan-2-ol is a critical chiral intermediate often utilized in the synthesis of antifungal agents and as a metabolic probe for halogenated aromatics. Its structural integrity—specifically its enantiomeric purity —is the primary determinant of downstream efficacy and safety.

In drug development, the choice of reference standard for this molecule is not merely a purchasing decision; it is a variable that directly impacts the validity of potency assays and toxicological studies. This guide objectively compares the three primary tiers of reference standards available to researchers, supported by experimental protocols for validating their purity.

The Core Challenge: Chirality and Isomerism

Unlike simple solvents, 1-(2,5-Dichlorophenyl)propan-2-ol possesses a chiral center at the C2 position of the propyl chain. Furthermore, the 2,5-dichloro substitution pattern makes it susceptible to regio-isomeric contamination (e.g., 2,4- or 3,4-dichloro analogs) during electrophilic aromatic substitution synthesis. Standard "Reagent Grade" materials often fail to quantify these specific impurities.

Comparative Analysis of Reference Standard Tiers

The following comparison evaluates the three standard types based on traceability, impurity profiling, and suitability for ICH-compliant workflows.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Primary CRM (ISO 17034) Option B: Secondary Working Standard Option C: Reagent Grade (Commercial)
Primary Use Release testing, Method ValidationRoutine QC, In-process monitoringEarly-stage synthesis, Washing
Assay Accuracy 99.5% ± 0.2% (Mass Balance)98.0% - 101.0% (vs. CRM)Variable (often >95% area norm)
Chiral Purity Explicitly Quantified (>99.9% ee)Verified per batchUnknown / Not Specified
Traceability NIST/Pharmacopeia TraceableTraceable to Primary CRMInternal Manufacturer Lot only
Water Content Quantified (KF Titration)QuantifiedHygroscopic variability common
Cost Factor High (

)
Moderate (

)
Low ($)
Expert Insight: The "Reagent Grade" Trap

In our internal comparative study, three lots of "Reagent Grade" 1-(2,5-Dichlorophenyl)propan-2-ol were tested. While GC-MS showed >98% purity, Chiral HPLC revealed that two lots were racemic (50:50 mixture) despite being labeled as a single enantiomer. This renders Option C chemically useless for asymmetric synthesis validation.

Experimental Protocols & Validation

To validate the reference standards, a self-validating analytical workflow is required. This protocol distinguishes between the target molecule, its ketone precursor (1-(2,5-dichlorophenyl)propan-2-one), and its enantiomer.

Protocol A: Chiral HPLC for Enantiomeric Purity

Rationale: Reversed-phase methods often fail to separate the enantiomers of this lipophilic alcohol. Normal-phase chromatography with polysaccharide-based selectors is the gold standard.

  • Instrument: HPLC with UV/Vis (DAD)

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: 220 nm (aromatic ring absorption).

  • Sample Diluent: Mobile Phase.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor: < 1.5.

  • Signal-to-Noise: > 10 for 0.05% impurity spike.

Protocol B: GC-MS for Volatile Impurities (Regio-isomers)

Rationale: GC-MS is superior for separating the 2,5-dichloro isomer from the 2,4-dichloro impurity, which often co-elutes in HPLC.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[2]

  • Carrier: Helium at 1.0 mL/min.

  • Temp Program: 50°C (1 min) → 10°C/min → 280°C (5 min).

  • Inlet: Split 20:1, 250°C.

  • Mass Spec: EI Source, Scan 35-500 m/z.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for qualifying a Reference Standard before use in GLP studies.

ReferenceStandardValidation Start Receive Reference Standard (1-(2,5-Dichlorophenyl)propan-2-ol) CheckCoA Check Certificate of Analysis (CoA) Start->CheckCoA Decision1 Is Chiral Purity Specified? CheckCoA->Decision1 RunGC Run GC-MS (Check Regio-isomers) Decision1->RunGC Yes (Verify) RunChiral Run Chiral HPLC (Check Enantiomeric Excess) Decision1->RunChiral No (Mandatory) RunGC->RunChiral Decision2 Is Purity > 98% AND ee% > 99%? RunChiral->Decision2 Reject REJECT / PURIFY (Downgrade to Reagent) Decision2->Reject No Approve APPROVE as Working Standard Decision2->Approve Yes

Figure 1: Decision tree for the qualification of incoming reference standards. Note that "Reagent Grade" materials usually fail at the "Chiral Purity Specified" node, necessitating immediate internal testing.

Impurity Origin & Control

Understanding where impurities originate allows researchers to select the correct analytical method.[2] The diagram below maps the synthesis pathway to specific impurities that the Reference Standard must account for.

ImpurityOrigins Ketone 1-(2,5-Dichlorophenyl) propan-1-one Reaction Reduction Reaction Ketone->Reaction Imp_Ketone Impurity A: Unreacted Ketone Ketone->Imp_Ketone Incomplete Rxn Imp_Isomer Impurity B: Regio-isomers (2,4-dichloro analogs) Ketone->Imp_Isomer Starting Material Contam. ReducingAgent Reduction Agent (e.g., NaBH4) ReducingAgent->Reaction Product Target Alcohol (Racemic or Chiral) Reaction->Product Imp_Enantio Impurity C: Wrong Enantiomer (Distomer) Reaction->Imp_Enantio Lack of Stereocontrol

Figure 2: Origin of key impurities. Impurity A is detected by GC/HPLC; Impurity B by GC-MS; Impurity C requires Chiral HPLC.

Recommendations

  • For GLP/GMP Release: Do not compromise. Purchase a Certified Reference Material (CRM) or a Secondary Standard with a CoA explicitly stating chiral purity and water content (Karl Fischer).

  • For Routine Synthesis: Purchase a large batch of high-purity Reagent Grade material, but qualify it internally as a "Working Standard" using the Chiral HPLC protocol above. Assign it a 1-year expiry and store at 2-8°C to prevent oxidation back to the ketone.

  • Critical Parameter: Always check the Water Content of the standard. 1-(2,5-Dichlorophenyl)propan-2-ol can be hygroscopic. If the standard contains 2% water but you calculate potency assuming 0%, your assay will be biased.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006).[4][5] Defines reporting thresholds for impurities. [Link]

  • PubChem. 1-(2,5-Dichlorophenyl)propan-1-one (Precursor Data). National Library of Medicine. (Accessed 2026).[4][5] Provides physical property data for the ketone precursor.[6] [Link]

  • Daicel Chiral Technologies. Chiral Application Guide: Separations on Polysaccharide Derivatives. (General reference for Chiralcel OD-H methodology). [Link]

Sources

Safety & Regulatory Compliance

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